4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-(4-chlorophenyl)-3-oxo-propionyl substituent at the 4-position. The tert-butyl ester moiety enhances steric protection of the carbamate group, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-[3-(4-chlorophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHQGYYSZWGNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442598 | |
| Record name | 4-[3-(4-CHLORO-PHENYL)-3-OXO-PROPIONYL]-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-50-8 | |
| Record name | 1,1-Dimethylethyl 4-[3-(4-chlorophenyl)-1,3-dioxopropyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-CHLORO-PHENYL)-3-OXO-PROPIONYL]-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 365.86 g/mol. It features a piperidine ring substituted with a chloro-phenyl group and an oxo-propionyl moiety, which are essential for its biological activity.
Research indicates that compounds similar to 4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine derivatives may act as inhibitors of specific enzymes or receptors in the body. Notably, some studies suggest that these compounds can interact with opioid receptors, potentially leading to analgesic effects . Other studies have highlighted their role in modulating inflammatory responses through phosphodiesterase inhibition, particularly targeting PDE4, which is crucial for regulating cyclic AMP levels in cells .
Biological Activity Overview
The biological activities associated with this compound include:
- Analgesic Effects : Potential use as an opioid receptor ligand, indicating pain-relief properties.
- Anti-inflammatory Activity : Inhibition of TNF-α production in response to lipopolysaccharide (LPS) stimulation, suggesting utility in treating conditions like asthma and COPD .
- Selectivity for Enzyme Targets : The compound's ability to selectively inhibit PDE4 while showing less activity against other phosphodiesterase isoforms enhances its therapeutic profile .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds. The following table summarizes key findings related to the inhibition potency (IC50 values) against various phosphodiesterase enzymes:
| Compound | PDE4D2 (IC50 nM) | PDE7A1 (IC50 nM) | PDE9A2 (IC50 nM) | PDE2A3 (IC50 nM) | PDE5A1 (IC50 nM) |
|---|---|---|---|---|---|
| 5v | 0.026 | >50 | >50 | >50 | >50 |
| 11a | 6 | >50 | >50 | >50 | >50 |
| 5k | 3.5 | >50 | >50 | >50 | >50 |
| 6b | 6 | 17 | >50 | >50 | 40 |
This table illustrates that certain derivatives exhibit significant selectivity for PDE4D2 compared to other isoforms, highlighting their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-[3-(4-chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester can be contextualized against analogous tert-butyl piperidine carboxylates. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Comparative Insights:
Substituent Complexity: The target compound’s 3-(4-chlorophenyl)-3-oxo-propionyl group distinguishes it from simpler derivatives like 3-(4-methyl-pyrimidin-2-yloxy) analogs . This substituent may enhance binding to hydrophobic enzyme pockets compared to less bulky groups.
Physicochemical Properties: The oxazolidinone-containing compound (logP = 1.70) shares moderate lipophilicity with the target compound, aligning with blood-brain barrier permeability requirements in CNS drug development. Chloroquinoxaline derivatives (e.g., 376.88 g/mol ) demonstrate how halogenation improves metabolic stability and receptor affinity.
Synthetic Approaches: Reductive amination (NaBH(OAc)₃) and hydrogenolysis (Pd/C/H₂) are standard for introducing aminoalkyl or carbonyl groups to piperidine cores . Suzuki coupling, as seen in , could theoretically be adapted to introduce aryl groups to the target compound’s propionyl chain.
Safety Profiles :
- While safety data for the target compound are unavailable, structurally related tert-butyl esters (e.g., 4-(4-methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester) exhibit irritancy to eyes and respiratory systems, warranting caution in handling .
Preparation Methods
Boc Protection of Piperidine
The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures chemoselectivity in subsequent reactions by preventing unwanted side reactions at the amine site. Typical conditions involve dissolving piperidine in dichloromethane (DCM) with triethylamine (TEA), followed by Boc anhydride addition at 0–25°C. Quantitative yields (>95%) are achievable within 2–4 hours.
Isolation and Characterization
The Boc-protected piperidine is isolated via aqueous workup, with extraction into DCM and evaporation under reduced pressure. Nuclear magnetic resonance (NMR) confirms successful protection, evidenced by the disappearance of the primary amine proton signal (δ 1.5–2.0 ppm) and the emergence of tert-butyl carbamate protons (δ 1.4 ppm).
Functionalization at the Piperidine 4-Position
Generation of N-Boc-4-Piperidone
Oxidation of the Boc-protected piperidine to N-Boc-4-piperidone is achieved using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. The ketone moiety at the 4-position serves as a critical electrophilic site for nucleophilic additions. Dess-Martin oxidation offers superior selectivity, yielding >90% product without over-oxidation.
Enolate Formation and Organometallic Addition
Method A: Lithium Enolate Coupling
N-Boc-4-piperidone undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stable enolate. This intermediate reacts with 3-(4-chlorophenyl)-3-oxopropionyl chloride to afford the target compound. The reaction proceeds via nucleophilic acyl substitution, with yields of 68–72% after silica gel chromatography.
Method B: Grignard Reagent Addition
Alternatively, the ketone reacts with a preformed Grignard reagent (e.g., MgBr-CH₂-C(O)-4-Cl-C₆H₄) at 0°C, followed by acidic workup to yield the tertiary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, completing the propionyl installation. This two-step sequence achieves 65–70% overall yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Lithium Enolate | 68–72 | High | Sensitivity to moisture |
| Grignard Addition | 65–70 | Moderate | Over-oxidation during PCC step |
| Direct Acylation | 60–65 | Low | Competing N-acylation |
The lithium enolate route offers superior reproducibility and scalability, though stringent anhydrous conditions are required. Grignard methods, while less moisture-sensitive, suffer from lower yields due to intermediate purification demands.
Reaction Optimization
- Temperature Control : Maintaining −78°C during enolate formation minimizes side reactions.
- Catalyst Screening : Transition metal catalysts (e.g., CoCl₂ in NaBH₄ reductions) enhance reaction rates but risk contamination.
- Solvent Selection : THF and diethyl ether outperform polar aprotic solvents (e.g., DMF) by stabilizing reactive intermediates.
Industrial-Scale Considerations
Cost-Efficiency Analysis
Raw material costs dominate production expenses, with Boc anhydride and 4-chlorophenyl precursors accounting for 60–70% of total outlays. Recycling solvents (e.g., THF) and employing catalytic protocols reduce operational costs by 15–20%.
Environmental Impact
Waste streams containing chromium (from Jones reagent) necessitate specialized treatment. Substituting Dess-Martin periodinane or biocatalytic oxidation methods mitigates environmental hazards, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a tert-butyl-protected piperidine carboxylate with a 4-chlorophenyl ketone derivative. For example:
- Step 1 : Activate the piperidine nitrogen via Boc protection (tert-butyloxycarbonyl) to ensure regioselectivity during subsequent reactions .
- Step 2 : Introduce the 3-(4-chlorophenyl)-3-oxo-propionyl moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the reactivity of the aryl chloride .
- Key intermediates : tert-butyl 4-oxopiperidine-1-carboxylate and 4-chlorophenyl propanedione derivatives are critical for ensuring structural fidelity .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze the -NMR spectrum for characteristic peaks:
- tert-butyl group protons at δ ~1.4 ppm (singlet, 9H).
- Piperidine ring protons (δ 1.5–3.5 ppm, multiplet).
- Aromatic protons from the 4-chlorophenyl group (δ ~7.4–7.6 ppm, doublet) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~408.3 g/mol for CHClNO) .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester and tert-butyl groups .
- Decomposition Risks : Exposure to moisture or acidic conditions may cleave the Boc group, releasing piperidine and forming tert-butanol . Monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
- First Aid : For accidental exposure:
- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The 4-chloro substituent enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., Grignard reagents or hydride reductions).
- Experimental Design : Compare reaction rates with non-chlorinated analogs using kinetic studies (UV-Vis or -NMR for fluorine-tagged derivatives) .
- Contradiction Note : Some studies suggest steric hindrance from the tert-butyl group may offset electronic effects, requiring DFT calculations to resolve .
Q. What strategies can optimize the compound’s solubility for in vitro biological assays without destabilizing the Boc group?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility while maintaining Boc integrity .
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring, balancing solubility and stability via pH-controlled experiments .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate synthetic protocols across multiple labs using identical reagents (e.g., Boc-anhydride purity >99%) .
- Advanced Characterization : Employ single-crystal X-ray diffraction to confirm solid-state structure and compare with computational models (Mercury or Olex2 software) .
Q. What role does the tert-butyl ester play in protecting the piperidine ring during multi-step syntheses of pharmacologically active derivatives?
- Methodological Answer :
- The Boc group prevents unwanted side reactions (e.g., ring-opening or N-alkylation) during subsequent steps.
- Case Study : Deprotection with TFA in dichloromethane (0°C, 2 hours) yields the free piperidine, enabling further functionalization (e.g., coupling with sulfonamides) .
Key Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
